molecular formula C20H12F3N5O3 B10888771 7-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

7-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10888771
M. Wt: 427.3 g/mol
InChI Key: HDKJQRVLFVHYPN-UHFFFAOYSA-N
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Description

7-(3-NITROPHENYL)-N~3~-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and chemical research. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core substituted with nitrophenyl and trifluoromethylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-NITROPHENYL)-N~3~-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, which is then functionalized with the nitrophenyl and trifluoromethylphenyl groups. Common reagents used in these reactions include various halogenated compounds, nitrating agents, and trifluoromethylating agents. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures for handling hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(3-NITROPHENYL)-N~3~-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenated reagents, strong bases, or acids depending on the type of substitution.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical applications.

Scientific Research Applications

7-(3-NITROPHENYL)-N~3~-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Chemical Research: Utilized as a building block for synthesizing more complex molecules for various research purposes.

Mechanism of Action

The mechanism of action of 7-(3-NITROPHENYL)-N~3~-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl and trifluoromethylphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3-Nitrophenyl)-N~3~-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(4-Nitrophenyl)-N~3~-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
  • 7-(3-Nitrophenyl)-N~3~-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

Uniqueness

The uniqueness of 7-(3-NITROPHENYL)-N~3~-[2-(TRIFLUOROMETHYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C20H12F3N5O3

Molecular Weight

427.3 g/mol

IUPAC Name

7-(3-nitrophenyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C20H12F3N5O3/c21-20(22,23)15-6-1-2-7-16(15)26-19(29)14-11-25-27-17(8-9-24-18(14)27)12-4-3-5-13(10-12)28(30)31/h1-11H,(H,26,29)

InChI Key

HDKJQRVLFVHYPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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